Bromazolam-d5
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Overview
Description
Bromazolam-d5 is a deuterated form of bromazolam, a designer benzodiazepine. It is primarily used as an internal standard for the quantification of bromazolam in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Bromazolam itself is a triazolobenzodiazepine, known for its sedative and anxiolytic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromazolam-d5 involves the incorporation of deuterium atoms into the bromazolam molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The key steps include:
Formation of the triazolobenzodiazepine core: This involves the cyclization of appropriate precursors under controlled conditions.
Bromination: Introduction of the bromine atom at the desired position on the benzodiazepine ring.
Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Hydroxylated metabolites: Formed through oxidation.
Reduced forms: Resulting from reduction reactions.
Substituted derivatives: Produced through halogen exchange reactions.
Scientific Research Applications
Bromazolam-d5 is widely used in scientific research, particularly in the fields of forensic toxicology and analytical chemistry. Its applications include:
Internal Standard: Used as an internal standard in GC-MS and LC-MS for the quantification of bromazolam in biological samples.
Forensic Analysis: Employed in the detection and quantification of bromazolam in postmortem cases and drug-facilitated crimes.
Pharmacokinetic Studies: Utilized in studies to understand the metabolism and pharmacokinetics of bromazolam and related compounds.
Mechanism of Action
Bromazolam-d5, like bromazolam, acts as an agonist at the benzodiazepine site of gamma-aminobutyric acid (GABA) type A receptors. It enhances the inhibitory effects of GABA by increasing the frequency of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and subsequent sedative and anxiolytic effects . The binding affinity of bromazolam to the GABA type A receptor subtypes is high, contributing to its potent effects .
Comparison with Similar Compounds
Alprazolam: A widely used benzodiazepine with similar sedative and anxiolytic effects.
Flubromazolam: A fluorinated analog of bromazolam with similar pharmacological properties.
Clonazolam: Another triazolobenzodiazepine with potent sedative effects.
Uniqueness of Bromazolam-d5: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification of bromazolam in complex biological matrices .
Properties
Molecular Formula |
C17H13BrN4 |
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Molecular Weight |
358.2 g/mol |
IUPAC Name |
8-bromo-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D |
InChI Key |
KCEIOBKDDQAYCM-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Br)C)[2H])[2H] |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4 |
Origin of Product |
United States |
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